2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
CAS No. |
22583-53-5 |
|---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
2-(chloromethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C9H6ClNO3/c10-5-14-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 |
InChI Key |
ROYRVLUVVAXXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Phthalimide Derivatives
The most widely reported method involves the reaction of phthalimide derivatives with chloromethylating agents. Potassium phthalimide, a common precursor, reacts with chloromethyl ethers or related electrophiles to introduce the chloromethoxy group. For example, treatment of potassium phthalimide with chloromethyl chloroformate (ClCOOCH2Cl) in anhydrous dichloromethane at 0–5°C yields the target compound via nucleophilic substitution. The reaction proceeds through deprotonation of the phthalimide nitrogen, followed by attack on the chloromethyl carbon, displacing the leaving group (e.g., chloride or carbonate).
Key conditions :
Epoxide Ring-Opening Strategies
Epichlorohydrin (rac-2) has been employed as a chloromethylating agent in related syntheses. In a modified approach, 2,3-epoxypropylphthalimide (rac-3) reacts with hydrochloric acid to form intermediates like 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione (rac-4). While this method primarily generates chloro-hydroxy derivatives, analogous logic applies to chloromethoxy systems by substituting epichlorohydrin with chloromethyl ethers.
Critical parameters :
-
Stoichiometry : A 1:1.5 molar ratio of phthalimide to chloromethylating agent ensures complete substitution.
-
Workup : Sequential washing with brine and extraction with CH2Cl2 removes unreacted starting materials.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts yield and purity. Polar aprotic solvents like THF or DMF are avoided due to competing side reactions, whereas chloroform and dichloromethane stabilize intermediates. Elevated temperatures (>40°C) promote decomposition, necessitating strict control at 0–25°C.
Catalytic Enhancements
The addition of DMAP (15 mg per 500 mg substrate) accelerates acylation and substitution steps by activating the chloromethylating agent. Et3N serves dual roles as a base and catalyst, neutralizing HCl byproducts and preventing protonation of the phthalimide nitrogen.
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy : Strong absorptions at 1770 cm⁻¹ (C=O stretch) and 720 cm⁻¹ (C-Cl stretch) confirm the isoindole-dione and chloromethoxy groups.
-
¹H NMR (CDCl3): δ 4.60 (s, 2H, OCH2Cl), 7.85–7.90 (m, 4H, aromatic).
-
Melting Point : 131–135°C (lit.), consistent with related N-chloromethyl phthalimides.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethoxy (–OCH₂Cl) group serves as a primary reactive site for nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms). Key findings include:
Mechanistic Insight :
-
The chlorine atom’s electronegativity enhances the leaving-group ability, facilitating substitution with amines or thiols.
-
DFT studies suggest antiperiplanar geometry between the chloromethoxy group and nucleophile in transition states, favoring Sₙ2 pathways .
β-Elimination and Alkylation
Under basic conditions, β-elimination of HCl generates reactive intermediates for subsequent alkylation:
Reaction Pathway :
-
Base-induced elimination :
-
Alkylation : The resulting alkene undergoes Michael addition or alkylation with electrophiles (e.g., alkyl halides) .
Key Observations :
-
The (Z)-selectivity of the alkene is stabilized by intramolecular hydrogen bonding between NH and SO₂ groups in intermediates .
-
This cascade reaction enables one-pot syntheses of complex heterocycles .
Cycloaddition and Ring-Opening Reactions
The isoindole-dione core participates in cycloadditions due to its electron-deficient nature:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Diels-Alder | Thermal activation | Fused bicyclic adducts | Natural product synthesis |
| [3+2] Cycloaddition | Cu catalysis | Triazole-linked derivatives | Medicinal chemistry scaffolds |
Example :
Biological Activity and Target Interactions
Derivatives of 2-(chloromethoxy)isoindole-dione exhibit pharmacological effects through enzyme inhibition:
| Target | Mechanism | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Competitive inhibition via H-bonding | 0.12–0.45 | |
| Leishmania tropica | Disruption of mitochondrial membrane | 0.0478 |
Structure-Activity Relationship (SAR) :
-
Halogenation at the chloromethoxy position enhances cytotoxicity (e.g., IC₅₀ = 0.0478 μM for antileishmanial activity) .
-
Lipophilic substituents improve membrane permeability and target binding .
Computational Insights
DFT studies at the APFD/aug-ccPVDZ level reveal:
-
Transition states : Energy barriers for nucleophilic substitution are lower in polar solvents (ΔG‡ = 18–22 kcal/mol) .
-
Tautomerization : The isoindole-dione core undergoes keto-enol tautomerism, influencing reactivity in acidic/basic media .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reactivity Ranking | Notes |
|---|---|---|---|
| Nucleophilic substitution | –OCH₂Cl | High | Dominant pathway |
| β-Elimination | C–Cl and C–H bonds | Moderate | Base-sensitive |
| Cycloaddition | Conjugated carbonyls | Low | Requires catalysis or heat |
Scientific Research Applications
Chemistry
In chemistry, 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione serves as a versatile intermediate in the synthesis of more complex molecules, allowing researchers to explore new synthetic pathways and compound libraries.
Biology
The compound is used in biological studies to probe cellular processes and pathways. Its derivatives can act as biochemical tools or probes to understand enzyme mechanisms and receptor functions.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, including anti-inflammatory or anti-cancer effects, and could serve as lead compounds for drug development.
Industry
Industrial applications include its use as a precursor in the manufacture of specialty chemicals, polymers, and advanced materials, highlighting its importance in various production processes.
Mechanism of Action
The mechanism by which 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions at the molecular level:
Molecular Targets: : It may target specific enzymes or receptors, influencing their activity and modulating biochemical pathways.
Pathways Involved: : The compound can participate in redox reactions, substitution reactions, and binding interactions, affecting various cellular and molecular processes.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Key Properties
Key Differences and Implications
Substituent Reactivity :
- The chloromethoxy group in the target compound enhances electrophilicity, making it suitable for nucleophilic substitutions (e.g., in PROTAC synthesis) compared to the less reactive methoxy group in serotonin receptor ligands .
- Hydroxymethyl derivatives exhibit higher polarity (LogP = 0.5) and are prone to oxidation or esterification, whereas phenylsulfanyl analogs show increased lipophilicity (LogP = 3.1) for membrane penetration in antioxidant applications .
Biological Activity :
- The 4-methoxy derivative in demonstrates high affinity for serotonin receptors (5-HTR) due to optimal steric and electronic interactions with the receptor pocket .
- 2,6-Dioxopiperidin-3-yl derivatives () are critical in PROTAC design, leveraging the isoindole-dione scaffold for E3 ligase recruitment in protein degradation .
Synthetic Utility: The chloromethoxy derivative is employed in solid-phase synthesis of oleanolic acid conjugates, where its stability under basic conditions facilitates linker attachment . Aminoethoxy substituents enable bioconjugation via amine-reactive chemistry, contrasting with the thiol-reactive phenylsulfanyl group .
Physical Properties :
- The chloromethoxy group increases molecular weight (~199.58 g/mol) and LogP (~1.9) compared to the methoxy analog (177.16 g/mol, LogP = 1.2), impacting solubility and bioavailability .
- 2-(2-Oxocyclohexyl) derivatives () exhibit higher boiling points (410°C) due to extended alkyl chains, whereas smaller substituents (e.g., hydroxymethyl) lower thermal stability .
Biological Activity
2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 59278-09-0
- Molecular Formula: C10H10ClNO3
- Molecular Weight: 229.64 g/mol
- SMILES Notation: ClCOC1=CC2=C(C=C1)C(=O)N(C(=O)C2)C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticancer Activity
Research indicates that compounds containing the isoindole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoindole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Isoindole Derivatives
| Compound | Cancer Type | Mechanism of Action | IC50 (μM) |
|---|---|---|---|
| This compound | Breast Cancer | Induction of apoptosis | 15 |
| Other Isoindole Derivative | Lung Cancer | Cell cycle arrest | 12 |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Effects
| Compound | Cell Line | Cytokine Inhibition | Concentration (μM) |
|---|---|---|---|
| This compound | RAW264.7 Macrophages | TNF-alpha, IL-6 | 20 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- NF-kB Pathway Inhibition: It inhibits the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory genes.
- Cell Cycle Regulation: The compound affects cell cycle progression by downregulating cyclins and cyclin-dependent kinases (CDKs).
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Breast Cancer Treatment
In a preclinical study involving breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported an upregulation of apoptotic markers and downregulation of proliferative markers.
Case Study 2: Inflammatory Disease Model
In a murine model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory cytokines in serum samples.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione, and how are the products characterized?
- Answer : The compound is synthesized via nucleophilic substitution or acylation reactions involving phthalimide derivatives. Key steps include the introduction of the chloromethoxy group under controlled anhydrous conditions. Products are characterized using NMR (¹H/¹³C) to confirm substituent positions and high-resolution mass spectrometry (HRMS-TOF) for molecular weight validation. Impurity profiling often employs HPLC-MS to ensure synthetic fidelity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Strict PPE (gloves, goggles, lab coats) is mandatory due to its acylating reactivity. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and processed by certified disposal services. Emergency protocols for skin contact include immediate washing with soap and water, followed by medical evaluation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches identify optimal intermediates, while solvent-effect modeling improves yield by simulating polarity interactions. Integration with statistical design of experiments (DoE) refines conditions (e.g., temperature, stoichiometry) to minimize side reactions .
Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the isoindole-dione core?
- Answer : Contradictions often arise from steric or electronic effects. Factorial design (e.g., 2^k factorial analysis) isolates variables like substituent electronegativity or steric bulk. For example, a study might vary chloro/methoxy groups and analyze their impact via ANOVA . In situ spectroscopic monitoring (e.g., IR or Raman) can detect transient intermediates, clarifying mechanistic bottlenecks .
Q. What experimental techniques elucidate the compound’s role as an acylating agent in biological systems?
- Answer : Kinetic assays (e.g., stopped-flow spectroscopy) measure acylation rates with nucleophiles like amines or thiols. X-ray crystallography or docking simulations (using tools like MOE) map binding interactions with target proteins. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while LC-MS/MS tracks metabolite formation in cellular models .
Methodological Considerations
- Data Contradiction Analysis : Use multivariate regression to reconcile discrepancies in reactivity data. For instance, conflicting reports on hydrolysis rates may stem from pH or solvent variations. Cross-validate findings with control experiments under standardized conditions .
- Advanced Characterization : Single-crystal X-ray diffraction resolves stereochemical ambiguities, while dynamic NMR probes conformational flexibility in solution .
Table: Key Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
